AI-942/8011655
Description
These compounds are characterized by diverse scaffold structures optimized for enzyme inhibition and substrate transport properties .
Properties
Molecular Formula |
C11H8ClNOS |
|---|---|
Molecular Weight |
237.71g/mol |
IUPAC Name |
N-(5-chlorothiophen-3-yl)benzamide |
InChI |
InChI=1S/C11H8ClNOS/c12-10-6-9(7-15-10)13-11(14)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI Key |
TYSNZPBBTKPAIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC(=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC(=C2)Cl |
solubility |
6.2 [ug/mL] |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of materials with specific electronic properties.
Comparison with Similar Compounds
Enzymatic Inhibition Activity
Table 1: Inhibition Activity of AI-942 Analogs and Similar Compounds
| Compound ID | Inhibition at 100 μM | Target Enzyme | Reference |
|---|---|---|---|
| AI-942/42301830 | 37.67% | SARS-CoV-2 Mpro | |
| AF-399/40713777 | 47.11% | SARS-CoV-2 Mpro | |
| AN-329/15538195 | >10% | SARS-CoV-2 Mpro |
Substrate Transport Properties
ADMET and Pharmacokinetic Profiles
Table 2: ADMET Comparison of AI-942 Analogs and Structurally Similar Compounds
*LogP values inferred from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
